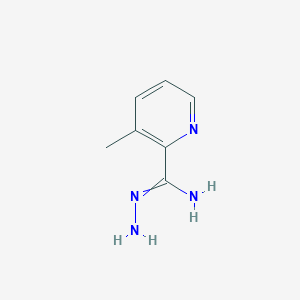

![molecular formula C7H5F3N4 B11769569 6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11769569.png)

6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

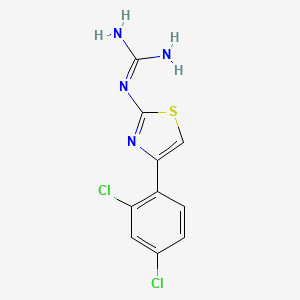

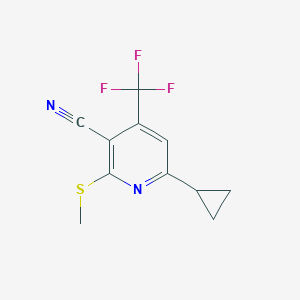

6-Metil-3-(trifluorometil)-[1,2,4]triazolo[4,3-a]pirazina es un compuesto heterocíclico que pertenece a la clase de triazolopirazinasLa presencia de un grupo trifluorometil en la estructura mejora la lipofilia y la estabilidad metabólica del compuesto, convirtiéndolo en un andamiaje valioso para el desarrollo de fármacos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 6-Metil-3-(trifluorometil)-[1,2,4]triazolo[4,3-a]pirazina generalmente implica la reacción del clorhidrato de 3-trifluorometil-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]pirazina con varios isocianatos en presencia de trietilamina. La reacción se lleva a cabo en diclorometano a temperatura ambiente, produciendo el producto deseado en excelentes rendimientos bajo condiciones suaves .

Métodos de producción industrial

Para la producción industrial, la ruta de síntesis implica el uso de materiales de partida fácilmente disponibles y condiciones de reacción simples. El proceso incluye la adición de etanol e hidrato de hidrazina a un reactor, seguido de la adición gota a gota de 2-cloropirazina. La mezcla de reacción se calienta y se agita, y el producto se aísla mediante una serie de pasos de purificación, que incluyen extracción y cristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

6-Metil-3-(trifluorometil)-[1,2,4]triazolo[4,3-a]pirazina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden producir las formas reducidas correspondientes.

Sustitución: El grupo trifluorometil se puede sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos para reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados del compuesto original, que se pueden explorar aún más por sus actividades biológicas .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción de 6-Metil-3-(trifluorometil)-[1,2,4]triazolo[4,3-a]pirazina implica su interacción con objetivos moleculares y vías específicos. Por ejemplo, en células cancerosas, se ha demostrado que el compuesto regula al alza Bax y regula a la baja Bcl2, lo que lleva a la activación de Caspasa 3 e iniciación de la muerte celular a través de la vía apoptótica mitocondrial . Además, inhibe el crecimiento de las células cancerosas al interferir con las vías de señalización c-Met y VEGFR-2 .

Comparación Con Compuestos Similares

Compuestos similares

3-(Trifluorometil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]pirazina: Se utiliza como intermedio en la síntesis de sitagliptina.

Derivados de [1,2,4]triazolo[4,3-a]pirazina: Estos compuestos se han estudiado por sus actividades antibacterianas y anticancerígenas.

Singularidad

6-Metil-3-(trifluorometil)-[1,2,4]triazolo[4,3-a]pirazina destaca por su lipofilia y estabilidad metabólica mejoradas, que se atribuyen a la presencia del grupo trifluorometil. Estas propiedades lo convierten en un andamiaje valioso para el desarrollo de fármacos, particularmente en el campo de la investigación anticancerígena .

Propiedades

Fórmula molecular |

C7H5F3N4 |

|---|---|

Peso molecular |

202.14 g/mol |

Nombre IUPAC |

6-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine |

InChI |

InChI=1S/C7H5F3N4/c1-4-3-14-5(2-11-4)12-13-6(14)7(8,9)10/h2-3H,1H3 |

Clave InChI |

NXCZORVWTNSTIA-UHFFFAOYSA-N |

SMILES canónico |

CC1=CN2C(=NN=C2C(F)(F)F)C=N1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11769520.png)

![3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769554.png)

![(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B11769572.png)

![6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B11769578.png)